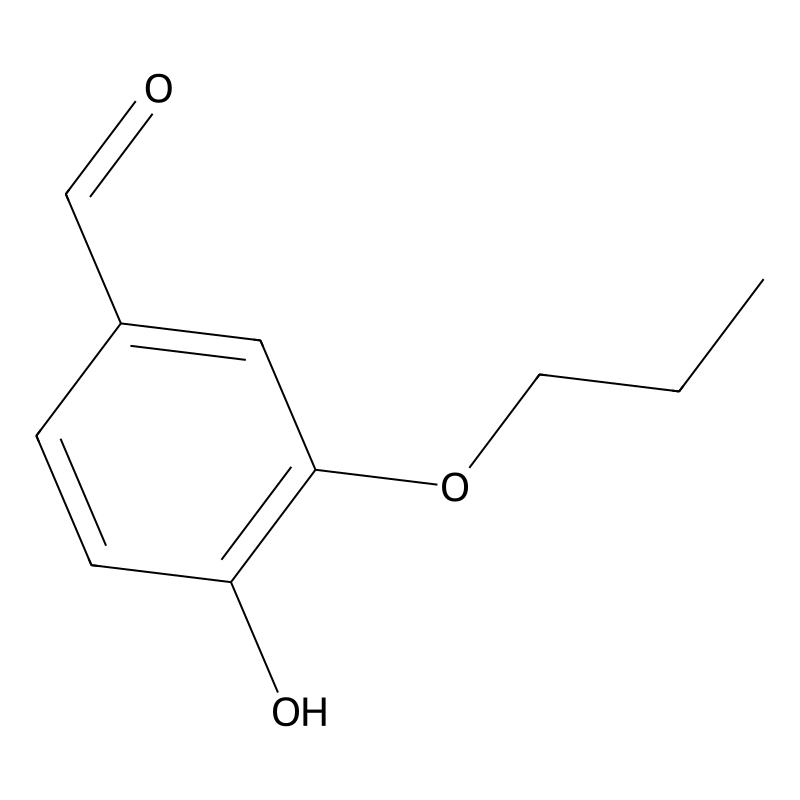4-Hydroxy-3-propoxybenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Hydroxy-3-propoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O₃, also known as Vanillin propyl ether or Vanillyl propyl ether. It is a derivative of benzaldehyde featuring a hydroxyl group (-OH) and an ether linkage (-O-) instead of the carbonyl group (-C=O) typically found in aldehydes. This compound appears as a white to beige crystalline solid and is characterized by its sweet, woody aroma, making it valuable in the food and beverage industry as a flavoring agent. Its melting point is approximately 63-64°C, while its boiling point is around 306°C, with a density of 1.14 g/ml. It is soluble in various organic solvents such as ethanol, methanol, chloroform, and acetone .
- Esterification: It can react with alcohols to form esters.
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
- Reduction: The compound can be reduced to corresponding alcohols.
- Nucleophilic substitutions: The aromatic ring allows for electrophilic substitutions.
These reactions are facilitated by the presence of functional groups that enhance its reactivity compared to simpler aromatic compounds.
Research indicates that 4-Hydroxy-3-propoxybenzaldehyde exhibits various biological activities, including:
- Anti-inflammatory properties: It reduces the production of pro-inflammatory cytokines and chemokines.
- Anti-cancer effects: Studies show it can inhibit cancer cell growth by inducing apoptosis and preventing tumor cell invasion and migration.
- Antimicrobial and antifungal activities: The compound has demonstrated effectiveness against various bacterial and fungal strains.
- Wound healing properties: Its application in wound healing has been explored due to its biological activities .
The synthesis of 4-Hydroxy-3-propoxybenzaldehyde typically involves the reaction of propyl alcohol with vanillin under acidic conditions. The general steps include:
- Condensation Reaction: Propyl alcohol reacts with vanillin in the presence of a strong acid catalyst.
- Purification: The resulting product is purified through recrystallization from ethanol.
- Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
4-Hydroxy-3-propoxybenzaldehyde has several applications across different fields:
- Flavoring Agent: Widely used in food and beverage industries for its pleasant aroma.
- Pharmaceuticals: Investigated for potential therapeutic uses due to its anti-inflammatory and anti-cancer properties.
- Analytical Chemistry: Used as a standard in various analytical methods due to its distinctive properties.
- Organic Synthesis: Serves as an intermediate in synthesizing other organic compounds .
Interaction studies involving 4-Hydroxy-3-propoxybenzaldehyde have focused on its potential toxicity and safety profile. Current research indicates minimal toxicity in animal models and human cell lines. Predictive models suggest that it does not exhibit significant reactivity towards skin proteins or potential sensitization effects, indicating a favorable safety profile for laboratory handling .
Several compounds share structural similarities with 4-Hydroxy-3-propoxybenzaldehyde. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Vanillin | C8H8O3 | Parent compound; known for its flavor profile |
| Ethyl Vanillin | C9H10O3 | Ethyl derivative of vanillin; stronger flavor |
| Isovanillin | C8H8O3 | Isomer of vanillin; distinct biological activity |
| Methyl Vanillin | C9H10O3 | Methyl derivative; used as a synthetic flavor |
Uniqueness of 4-Hydroxy-3-propoxybenzaldehyde
What sets 4-Hydroxy-3-propoxybenzaldehyde apart from these similar compounds is its specific propoxy substitution which enhances its solubility and alters its biological activity profile compared to vanillin and its derivatives. This unique substitution may contribute to its distinct flavor properties and therapeutic potential, making it a subject of ongoing research in both food science and pharmacology .








